molecular formula C10H18ClNO3 B1529762 tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 650579-38-7

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No.: B1529762
CAS No.: 650579-38-7
M. Wt: 235.71 g/mol
InChI Key: LKTUWBGNUYXETD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H18ClNO3. It is a morpholine derivative, characterized by the presence of a chloromethyl group and a tert-butyl ester group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chloromethylating agents. One common method includes the reaction of morpholine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted morpholine derivatives, carboxylic acids, and alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals and bioactive molecules. It is involved in the synthesis of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUWBGNUYXETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728256
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650579-38-7
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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